molecular formula C16H20FN3O5S B2762175 (S)-N-((3-(4-(1,1-dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 168828-59-9

(S)-N-((3-(4-(1,1-dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B2762175
CAS No.: 168828-59-9
M. Wt: 385.41
InChI Key: UYMQTPUEEPRWLS-ZDUSSCGKSA-N
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Description

(S)-N-((3-(4-(1,1-dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H20FN3O5S and its molecular weight is 385.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-Inflammatory Activity : A derivative compound was synthesized and showed significant anti-inflammatory activity. This demonstrates the potential of similar compounds in medicinal chemistry for anti-inflammatory purposes (Sunder & Maleraju, 2013).

  • α-Glucosidase Inhibitory Activity : Another derivative showed inhibitory activity against α-glucosidase, indicating potential applications in diabetes treatment (Koppireddi et al., 2014).

  • Anticancer Properties : Synthesized derivatives were studied for their anticancer activity, particularly against human lung adenocarcinoma cells. This highlights the compound's relevance in oncology research (Evren et al., 2019).

  • Antimicrobial Agents : New derivatives were synthesized to determine their antimicrobial activity. They exhibited in vitro antibacterial activity against various bacteria, suggesting their potential in combating bacterial infections (Baviskar et al., 2013).

  • In Vitro Antibacterial Activities : Novel oxazolidinones, structurally similar to the given compound, displayed superior antibacterial activities than linezolid, an antibiotic. This emphasizes the compound's importance in developing new antibiotics (Srivastava et al., 2008).

Chemical and Physical Properties

  • Crystal Structure Analysis : A study on the crystal structure of a related compound provides insights into the molecular interactions and stability, crucial for understanding its behavior in various applications (Sethusankar et al., 2002).

  • Coordination Complexes and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity. This suggests potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

  • Solid-State Nuclear Magnetic Resonance Spectroscopy : The full characterization of linezolid, a compound structurally similar to the one , was performed using solid-state NMR. Such studies are vital for the development and understanding of pharmaceuticals (Wielgus et al., 2015).

  • Photovoltaic Efficiency Modeling : Benzothiazolinone acetamide analogs, similar to the compound , were studied for their potential in dye-sensitized solar cells. This illustrates diverse applications beyond pharmacology (Mary et al., 2020).

Properties

IUPAC Name

N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O5S/c1-11(21)18-9-13-10-20(16(22)25-13)12-2-3-15(14(17)8-12)19-4-6-26(23,24)7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMQTPUEEPRWLS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)(=O)CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)(=O)CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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